3-Phenyl-1-indanone

Beschreibung

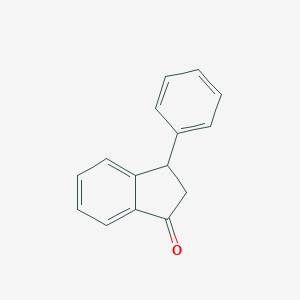

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUOTMYWHGODQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314027 | |

| Record name | (±)-3-Phenyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-72-7 | |

| Record name | (±)-3-Phenyl-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16618-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Indanone, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016618727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-1-indanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (±)-3-Phenyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Phenyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is an aromatic ketone characterized by a phenyl group attached to the 3-position of an indanone scaffold. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structural motif is found in a variety of molecules exhibiting significant biological activities, including potential anti-inflammatory and antioxidant properties.[1] The indanone core is a privileged structure in medicinal chemistry, famously represented in drugs like Donepezil for Alzheimer's disease, highlighting the therapeutic potential of this class of compounds.[2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 16618-72-7 | [4][5][6] |

| Molecular Formula | C₁₅H₁₂O | [1][4][5][7] |

| Molecular Weight | 208.26 g/mol | [4][7] |

| IUPAC Name | 3-phenyl-2,3-dihydro-1H-inden-1-one | [8] |

| Synonyms | 3-Phenylindan-1-one, 3-フェニル-1-インダノン | [1][8] |

| InChI | 1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2 | [4][5] |

| InChIKey | SIUOTMYWHGODQX-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 | [1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | White to off-white or yellow crystalline solid/powder | [1] |

| Melting Point | 75-78 °C | [1][4][6][7] |

| Boiling Point | 331 °C at 760 mmHg; 148 °C at 0.7 mmHg | [1][4][6][7] |

| Density | 1.162 g/cm³ | [1][7] |

| Solubility | Sparingly soluble in water. Soluble in alcohol. | [1][9] |

| Flash Point | 142.3 °C | [1][10] |

| Refractive Index | 1.5361 (estimate) | [10] |

| Vapor Pressure | 0.00016 mmHg at 25 °C | [1][10] |

| LogP | 3.46 | [1] |

| Storage | Sealed in dry, Room Temperature | [1][11] |

Experimental Protocols

The synthesis and characterization of this compound are critical procedures for its application in research and development. The following sections detail common experimental methodologies.

Synthesis of this compound

The construction of the 1-indanone core is most commonly achieved via intramolecular Friedel-Crafts acylation or Nazarov cyclization.[4][12]

Method 1: Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropionic Acid

This is a classical and robust method for forming the indanone ring system.[1][10] The reaction proceeds by activating the carboxylic acid to form a reactive acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution.

-

Materials:

-

3,3-Diphenylpropionic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Lewis Acid (e.g., anhydrous Aluminum chloride (AlCl₃)) or Brønsted Acid (e.g., Triflic acid, Polyphosphoric acid (PPA))

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Ice, saturated sodium bicarbonate (NaHCO₃) solution, brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

-

Protocol (Two-Step via Acyl Chloride):

-

Acid Chloride Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenylpropionic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0 °C using an ice bath and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the cessation of gas evolution.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropionyl chloride.

-

Cyclization: Re-dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise, controlling the temperature.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice. Add saturated NaHCO₃ solution to neutralize the acid.

-

Extract the product into DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Characterization of this compound

Confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to identify the number and environment of hydrogen atoms. For this compound, characteristic signals would include multiplets in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons on the phenyl ring and the fused benzene ring. The aliphatic protons on the indanone ring would appear as multiplets in the upfield region (approx. 2.5-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) typically found downfield (~195-208 ppm), multiple signals in the aromatic region (~120-145 ppm), and aliphatic carbons in the upfield region.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify functional groups. The most prominent peak for this compound is the strong carbonyl (C=O) stretching vibration, typically observed around 1700-1720 cm⁻¹. Other characteristic peaks include C-H stretches from the aromatic rings (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹). The NIST WebBook provides reference IR spectra for this compound.[5][13][14]

-

-

Mass Spectrometry (MS):

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized final product is essential for reproducible and reliable chemical synthesis.

Caption: Experimental workflow for synthesis and characterization.

Reaction Mechanism: Friedel-Crafts Acylation

The mechanism involves the formation of an electrophilic acylium ion that is attacked by the tethered phenyl ring.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Biological Activity and Potential Signaling Pathways

The indanone scaffold is associated with a broad range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] While specific studies on this compound are limited, research on related indanone derivatives provides insight into potential mechanisms of action.

Many anti-inflammatory agents function by inhibiting pro-inflammatory signaling pathways. One of the most critical is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), this pathway becomes activated, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. Several indanone derivatives have been shown to exert their anti-inflammatory effects by suppressing this pathway.[8][16]

Another relevant pathway is the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. Activation of Nrf2 can counteract oxidative stress, which is often associated with inflammation. Some bioactive small molecules, including indanones, have been found to modulate both NF-κB and Nrf2 pathways.[17]

The diagram below illustrates a generalized model of how an indanone derivative might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. d-nb.info [d-nb.info]

- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]

- 13. Nazarov Cyclization [organic-chemistry.org]

- 14. This compound [webbook.nist.gov]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. mdpi.com [mdpi.com]

- 17. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Phenyl-1-indanone (CAS: 16618-72-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is a ketone derivative of indane, characterized by a phenyl group substituted at the 3-position of the indanone skeleton. This compound serves as a valuable building block in organic synthesis and has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential biological activities of this compound, presented in a format tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a fused benzene ring and a five-membered ring containing a ketone group, with a phenyl substituent at the carbon adjacent to the carbonyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16618-72-7 | [2] |

| Molecular Formula | C₁₅H₁₂O | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 148 °C at 0.7 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Data not available in search results. | |

| ¹³C NMR | Data not available in search results. | |

| Infrared (IR) | Available through the NIST WebBook. | [3] |

| Mass Spectrometry (MS) | Available through the NIST WebBook. | [3] |

Note: While the existence of NMR data is referenced, specific chemical shifts and coupling constants were not available in the conducted searches.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve intramolecular cyclization reactions, such as Friedel-Crafts acylation and the Nazarov cyclization.

Experimental Protocol 1: Intramolecular Friedel-Crafts Acylation of 3,3-Diphenylpropionic Acid

This method involves the cyclization of a carboxylic acid precursor in the presence of a strong acid.

Logical Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3,3-diphenylpropionic acid.

-

Reagent Addition: Add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to ensure a stirrable paste.

-

Heating: Heat the reaction mixture to 80-100 °C with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Protocol 2: Nazarov Cyclization of a Chalcone Precursor

The Nazarov cyclization involves the acid-catalyzed electrocyclic ring closure of a divinyl ketone or its precursor.

Nazarov Cyclization Pathway

Caption: Key steps in the Nazarov cyclization for this compound synthesis.

Methodology:

-

Reaction Setup: Dissolve the appropriate chalcone precursor (e.g., 1,3-diphenyl-2-propen-1-one) in an anhydrous, inert solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Catalyst Addition: Add a Lewis acid (e.g., boron trifluoride etherate) or a Brønsted acid (e.g., concentrated sulfuric acid) to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography to obtain this compound.

Potential Biological Activities

While comprehensive biological data for this compound is limited in the available literature, the indanone scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of 1-indanone have been reported to exhibit a range of activities, including anti-inflammatory and antioxidant properties.

Table 3: Reported Biological Activities of Indanone Derivatives (for context)

| Activity | Assay | Results | Compound Type | Reference(s) |

| Anti-inflammatory | Inhibition of NO, TNF-α, and IL-6 release in LPS-stimulated macrophages | IC₅₀ values in the low micromolar range | 2-Benzylidene-1-indanone derivatives | |

| Antioxidant | DPPH radical scavenging assay | Varies depending on substitution | Various indanone derivatives |

Note: The data in this table pertains to derivatives of 1-indanone and not specifically to this compound. Further research is needed to quantify the biological activities of the title compound.

Potential Signaling Pathway Involvement

Given the reported anti-inflammatory properties of related indanone structures, it is plausible that this compound could modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. However, direct experimental evidence for this compound is currently lacking.

Caption: Hypothetical modulation of a MAPK signaling pathway by this compound.

Conclusion

This compound is a synthetically accessible compound with a chemical scaffold that suggests potential for biological activity. This technical guide has summarized the available information on its properties, synthesis, and spectroscopic characterization. While the indanone core is associated with anti-inflammatory and antioxidant effects, further dedicated studies are required to elucidate the specific biological profile and mechanisms of action of this compound. The provided experimental workflows and hypothetical signaling pathway diagrams offer a foundation for future research in this area.

References

3-Phenyl-1-indanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is a bicyclic aromatic ketone with a molecular structure consisting of a benzene ring fused to a five-membered ring containing a carbonyl group and a phenyl substituent. Its chemical formula is C₁₅H₁₂O.[1] This compound and its derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their versatile chemical scaffold and diverse biological activities. This technical guide provides an in-depth overview of the molecular structure, chemical formula, synthesis, and key experimental data related to this compound, with a focus on its potential as a modulator of inflammatory and oxidative stress pathways.

Molecular Structure and Chemical Formula

The IUPAC name for this compound is 3-phenyl-2,3-dihydroinden-1-one.[1] The core structure features an indanone moiety, which is a bicyclic system composed of a benzene ring fused to a cyclopentanone ring. A phenyl group is attached to the third carbon atom of the cyclopentanone ring.

Molecular Formula: C₁₅H₁₂O

Canonical SMILES: C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

InChI: InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below, providing a valuable resource for characterization and quality control.

| Property | Value | Reference |

| Molecular Weight | 208.26 g/mol | [1] |

| CAS Number | 16618-72-7 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 75-78 °C | |

| Boiling Point | 148 °C at 0.7 mmHg | |

| Density | 1.162 g/cm³ | |

| ¹H NMR (CDCl₃) | δ 7.8-7.2 (m, 9H, Ar-H), 4.6 (dd, 1H), 3.2 (dd, 1H), 2.7 (dd, 1H) | |

| ¹³C NMR (CDCl₃) | δ 206.0, 153.8, 142.5, 135.5, 129.0, 128.9, 127.3, 127.0, 125.5, 124.0, 47.0, 45.0 | |

| IR (KBr, cm⁻¹) | ~1710 (C=O stretching), ~1600, 1490 (C=C aromatic stretching) | |

| Mass Spectrum (m/z) | 208 (M+), 179, 165, 131, 103, 77 |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with intramolecular Friedel-Crafts acylation being a common and effective method. This approach typically involves the cyclization of a suitable precursor, such as 3-phenyl-3-phenylpropanoyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound from 3,3-diphenylpropanoic acid.

Materials:

-

3,3-Diphenylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3-diphenylpropanoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropanoyl chloride.

-

Friedel-Crafts Cyclization: In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude 3,3-diphenylpropanoyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until the aluminum salts are dissolved.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on structurally related indanone derivatives has revealed significant anti-inflammatory and antioxidant properties. These activities are often attributed to the modulation of key signaling cascades, including the NF-κB and Nrf2 pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α and IL-6. Studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can inhibit the LPS-induced activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

Caption: Putative inhibitory effect of this compound derivatives on the NF-κB signaling pathway.

Antioxidant Activity: Activation of the Nrf2 Signaling Pathway

The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. Some arylidene indanone derivatives have been shown to activate the Nrf2 pathway, enhancing the cellular antioxidant defense mechanisms.

Caption: Postulated activation of the Nrf2 antioxidant response pathway by this compound derivatives.

Experimental Protocols for Biological Activity Assessment

The following are representative protocols for evaluating the anti-inflammatory and antioxidant activities of this compound.

Protocol 1: In Vitro Anti-inflammatory Assay (ELISA for TNF-α and IL-6)

This protocol describes the measurement of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for mouse TNF-α and IL-6

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (DMSO + LPS) and a negative control group (medium only).

-

Supernatant Collection: After 24 hours of incubation, centrifuge the plates and collect the cell culture supernatants.

-

ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage inhibition of cytokine production by this compound compared to the vehicle control.

Protocol 2: In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)

This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions of ascorbic acid as a positive control.

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol should also be measured.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the sample.

Conclusion

This compound represents a valuable chemical entity with a well-defined molecular structure and accessible synthetic routes. The compiled physicochemical and spectroscopic data provide a solid foundation for its identification and characterization. While direct evidence for its interaction with specific signaling pathways is still emerging, the demonstrated anti-inflammatory and antioxidant activities of its derivatives, likely mediated through the NF-κB and Nrf2 pathways, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein serve as a practical guide for researchers and drug development professionals to further explore the pharmacological potential of this compound and its analogues. Further investigation into its precise molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic promise.

References

Spectroscopic Profile of 3-Phenyl-1-indanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Phenyl-1-indanone (CAS No. 16618-72-7), a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.84 | d | 7.7 | Ar-H |

| 7.61 | t | 7.5 | Ar-H |

| 7.48 | d | 7.7 | Ar-H |

| 7.40 | t | 7.6 | Ar-H |

| 7.35-7.25 | m | - | Ar-H (Phenyl group) |

| 4.62 | dd | 7.9, 3.9 | H-3 |

| 3.25 | dd | 19.3, 7.9 | H-2a |

| 2.72 | dd | 19.3, 3.9 | H-2b |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 206.5 | C=O (C-1) |

| 153.8 | Ar-C |

| 142.1 | Ar-C |

| 135.9 | Ar-C |

| 135.0 | Ar-CH |

| 128.9 | Ar-CH |

| 128.1 | Ar-CH |

| 127.3 | Ar-CH |

| 126.8 | Ar-CH |

| 125.6 | Ar-CH |

| 123.9 | Ar-CH |

| 46.1 | C-3 |

| 44.8 | C-2 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3060 | Aromatic C-H Stretch |

| ~2925 | Aliphatic C-H Stretch |

| ~1715 | C=O (Ketone) Stretch |

| ~1605, 1495, 1455 | Aromatic C=C Bending |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Proposed Fragment |

| 208 | [M]⁺ (Molecular Ion) |

| 179 | [M-CHO]⁺ |

| 178 | [M-HCHO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols represent standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-32 scans.

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-2048 scans.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.[1]

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 scans were co-added to obtain a high signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis.

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data were obtained on a mass spectrometer operating in Electron Ionization (EI) mode.[2]

-

Ionization Method: Electron Ionization (EI) at 70 eV.[3]

-

Sample Introduction: The sample was introduced via a direct insertion probe or by gas chromatography. The sample must be volatile to be analyzed by this method.[3]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 50-500 amu.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-1-indanone from 3,3-Diphenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Phenyl-1-indanone, a valuable scaffold in medicinal chemistry and materials science, through the intramolecular Friedel-Crafts acylation of 3,3-Diphenylpropionic acid. This document details the core chemical principles, experimental methodologies, and quantitative data associated with this transformation.

Introduction

The synthesis of this compound from 3,3-Diphenylpropionic acid is a classic example of an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of an aromatic compound bearing an acyl group precursor, in this case, a carboxylic acid, onto the aromatic ring itself. The reaction is typically promoted by strong protic acids or Lewis acids, which facilitate the formation of a highly electrophilic acylium ion intermediate. This intermediate then undergoes electrophilic aromatic substitution to form the fused ring system of the indanone. The choice of acid catalyst is crucial and significantly influences the reaction conditions and overall efficiency. Commonly employed catalysts for this transformation include polyphosphoric acid (PPA) and methanesulfonic acid (MSA).

Reaction Mechanism and Signaling Pathway

The synthesis proceeds via an intramolecular electrophilic aromatic substitution. The strong acid catalyst protonates the carboxylic acid group of 3,3-Diphenylpropionic acid, leading to the formation of an acylium ion. This highly reactive electrophile is then attacked by the electron-rich phenyl ring, leading to the formation of a new carbon-carbon bond and a carbocation intermediate. Subsequent deprotonation restores aromaticity and yields the final product, this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the direct conversion of 3,3-Diphenylpropionic acid to this compound is not extensively documented in readily available literature, the following protocols are representative of the conditions typically employed for intramolecular Friedel-Crafts acylation of arylpropionic acids and can be adapted for this specific synthesis.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

Polyphosphoric acid is a widely used reagent for this type of cyclization, acting as both a catalyst and a solvent.

Materials:

-

3,3-Diphenylpropionic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3,3-Diphenylpropionic acid.

-

Add polyphosphoric acid (typically in a 10:1 to 20:1 weight ratio relative to the starting material).

-

Heat the mixture with stirring to a temperature between 80-100°C. The exact temperature and reaction time will need to be optimized, but a typical duration is 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Cyclization using Methanesulfonic Acid (MSA)

Methanesulfonic acid is another strong protic acid that can effectively catalyze this reaction.

Materials:

-

3,3-Diphenylpropionic acid

-

Methanesulfonic acid (MSA)

-

Ice water

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,3-Diphenylpropionic acid in methanesulfonic acid (typically a 5-10 fold excess by volume).

-

Heat the solution to a temperature between 70-90°C for 1-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a beaker containing ice water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography or recrystallization as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the intramolecular Friedel-Crafts acylation of arylpropionic acids, which can serve as a benchmark for the synthesis of this compound.

| Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) |

| Polyphosphoric Acid (PPA) | 3-Arylpropionic Acids | 80-100 | 2-5 | 70-95 |

| Methanesulfonic Acid (MSA) | 3-Arylpropionic Acids | 70-90 | 1-3 | 80-98 |

Note: Yields are highly dependent on the specific substrate and reaction conditions and should be optimized for the synthesis of this compound from 3,3-Diphenylpropionic acid.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Conclusion

The synthesis of this compound from 3,3-Diphenylpropionic acid via intramolecular Friedel-Crafts acylation is a robust and efficient method for accessing this important chemical intermediate. The use of strong acid catalysts like polyphosphoric acid or methanesulfonic acid provides high yields under relatively straightforward experimental conditions. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform and optimize this synthesis in a laboratory setting. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining a high-purity final product.

A Comprehensive Technical Guide to the Physical Properties of 3-Phenyl-1-indanone

This technical guide provides an in-depth overview of the key physical properties of 3-Phenyl-1-indanone, a compound of interest in organic synthesis and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its melting and boiling points, alongside detailed experimental protocols for their determination.

Physical Properties of this compound

This compound is a yellow crystalline solid with the chemical formula C₁₅H₁₂O.[1] It is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its physical properties is crucial for its handling, characterization, and application in various chemical processes.

The melting and boiling points of this compound have been reported in various chemical literature and databases. A summary of these values is presented in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 75-78 °C | (lit.)[1][2][3][4][5] |

| Boiling Point | 331 °C | at 760 mmHg[1] |

| 180 °C | at 2 Torr[6] | |

| 148 °C | at 0.7 mmHg (lit.)[2][3][4][5] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the melting and boiling points of a solid organic compound like this compound. These are generalized protocols that are widely accepted and utilized in chemical laboratories.

The melting point of a pure crystalline solid is a characteristic physical property that can be used for identification and as a criterion for purity.[7][8] Impurities typically lower and broaden the melting point range.[8][9]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[8] For a pure crystalline compound, this transition occurs over a narrow temperature range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital melting point device)

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[10] If necessary, grind the crystalline solid using a mortar and pestle.[10]

-

Loading the Capillary Tube: Introduce the powdered sample into the open end of a capillary tube.[7] Tap the sealed end of the tube gently on a hard surface to pack the sample into a column of about 2-3 mm in height.[9][11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8] Ensure the thermometer bulb is correctly positioned to accurately measure the temperature of the sample.

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to get a preliminary value.[12]

-

For an accurate determination, start heating at a slow and controlled rate, approximately 1-2 °C per minute, when the temperature is about 10-15 °C below the expected melting point.[11][12]

-

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2).[8] The melting point is reported as the range T1-T2.

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is necessary. The Thiele tube method is a common and effective technique for this purpose on a micro-scale.[13]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] By reducing the pressure, the boiling point is lowered.

Apparatus:

-

Thiele tube[13]

-

Small test tube (or fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

-

Vacuum source

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound (if melted) or a solution in a high-boiling solvent into a small test tube.[14]

-

Capillary Inversion: Place a capillary tube with its open end downwards into the test tube containing the sample.[13]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire.[13] The bottom of the test tube should be level with the thermometer bulb.

-

Heating in Thiele Tube: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.[15]

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube.[13] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13]

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Recording the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14] This temperature corresponds to the point where the vapor pressure of the sample equals the pressure inside the capillary tube (which is the applied pressure).

Workflow and Process Visualization

The logical flow for the determination of the physical properties of a chemical compound like this compound can be visualized. The following diagram, created using the DOT language, outlines the key steps from sample acquisition to final data reporting.

References

- 1. Page loading... [guidechem.com]

- 2. 3-苯基-1-茚酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 16618-72-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. echemi.com [echemi.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. thinksrs.com [thinksrs.com]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. chymist.com [chymist.com]

A Technical Guide to the Solubility of 3-Phenyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Phenyl-1-indanone

This compound (CAS No: 16618-72-7) is a crystalline solid with the chemical formula C₁₅H₁₂O.[1] Its molecular structure, featuring a phenyl group attached to an indanone backbone, makes it a valuable building block in the synthesis of various organic molecules.[1] Understanding its solubility in different solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Physical and Chemical Properties:

-

Molecular Weight: 208.26 g/mol

-

Melting Point: 75-78 °C

-

Boiling Point: 148 °C at 0.7 mmHg

-

Appearance: White to off-white crystalline powder[1]

Solubility Profile of this compound

This compound is reported to be sparingly soluble in water.[1] However, detailed quantitative solubility data in a range of common organic solvents is not currently available in the public domain. To facilitate research and development, the following table lists solvents in which the solubility of structurally related indanone derivatives has been determined. This list can serve as a starting point for solubility screening studies of this compound.

Table 1: Potential Solvents for Solubility Determination of this compound

| Solvent Category | Solvent Name | Quantitative Solubility Data for this compound |

| Alcohols | Methanol | Data not available |

| Ethanol | Data not available | |

| n-Propanol | Data not available | |

| Isopropyl alcohol | Data not available | |

| n-Butanol | Data not available | |

| Isobutyl alcohol | Data not available | |

| sec-Butanol | Data not available | |

| n-Amyl alcohol | Data not available | |

| Esters | Methyl acetate | Data not available |

| Ethyl acetate | Data not available | |

| n-Propyl acetate | Data not available | |

| Isopropyl acetate | Data not available | |

| Butyl acetate | Data not available | |

| Ketones | Acetone | Data not available |

| 2-Butanone | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents using a gravimetric method. This protocol is adapted from established procedures for similar compounds, such as 5,6-dimethoxy-1-indanone.[1][2][3]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (accuracy ±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with heating capabilities

-

Conical flasks with stoppers (100 mL)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles

-

Drying oven

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound solid to a 100 mL conical flask containing a known volume (e.g., 50 mL) of the selected solvent.

-

Equilibration: Seal the flask and place it in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solution to settle for at least 2 hours. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filter it through a syringe filter into a pre-weighed weighing bottle.

-

Gravimetric Analysis: Weigh the weighing bottle containing the saturated solution.

-

Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C) until a constant weight is achieved.

-

Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Data Validation: Repeat the experiment at each temperature and for each solvent multiple times (e.g., three times) to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides a framework for its systematic determination. The provided experimental protocol offers a reliable method for researchers and drug development professionals to generate the necessary data to support their work in synthesis, purification, and formulation. The establishment of a comprehensive solubility profile will undoubtedly enhance the utility of this important chemical intermediate.

References

Reactivity and Stability of 3-Phenyl-1-indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1-indanone is a versatile bicyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. Its rigid, fused-ring structure, combined with the presence of a reactive carbonyl group and a phenyl substituent, imparts a unique combination of chemical properties. Understanding the reactivity and stability of this compound under a range of environmental conditions is paramount for drug development, enabling the establishment of appropriate storage conditions, shelf-life, and the identification of potential degradation products that could impact safety and efficacy.

This technical guide provides a comprehensive overview of the known and predicted reactivity and stability of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic challenges. It is designed to be a valuable resource for researchers and professionals involved in the handling, development, and analysis of this important chemical entity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to its behavior in different environments and analytical systems.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O | [1][2] |

| Molecular Weight | 208.26 g/mol | [1] |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | 148 °C at 0.7 mmHg | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water | [1] |

Reactivity and Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies are employed to intentionally degrade a compound to identify potential degradation products and pathways. While specific forced degradation data for this compound is not extensively available in public literature, its reactivity can be inferred from the known chemistry of ketones, particularly α-aryl ketones and cyclic ketones.

Acidic Conditions

Under acidic conditions, ketones are generally stable to hydrolysis. However, the presence of the α-phenyl group and the cyclic nature of the indanone ring may influence its reactivity. The primary reaction anticipated under acidic conditions is keto-enol tautomerism. The enol form can be more susceptible to certain degradation reactions. While significant degradation under mild acidic conditions is not expected, harsh acidic conditions coupled with high temperatures could potentially lead to unforeseen rearrangements or degradation.

Basic Conditions

In the presence of a base, the α-protons of the ketone become acidic and can be abstracted to form an enolate. This enolate is a key reactive intermediate. For this compound, the proton at the 2-position is particularly susceptible to abstraction. The formation of the enolate can lead to various reactions, including aldol-type condensations or rearrangements, especially at elevated temperatures. However, significant degradation under mild basic conditions at room temperature is not anticipated to be a primary degradation pathway.

Oxidative Conditions

Cyclic ketones are known to undergo Baeyer-Villiger oxidation in the presence of peroxy acids or other oxidizing agents to form lactones.[3][4] For this compound, oxidation with an agent like hydrogen peroxide could potentially yield the corresponding lactone through the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom. The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of this reaction, with phenyl groups generally having a high migratory aptitude.[1]

Thermal Conditions

The thermal stability of this compound is expected to be relatively high, as indicated by its boiling point. Decomposition would likely only occur at temperatures significantly above its melting point. Thermal degradation of ketones can proceed through various radical mechanisms, leading to fragmentation and the formation of smaller molecules.[5][6] For this compound, potential thermal degradation could involve cleavage of the cyclopentanone ring or reactions involving the phenyl substituent.

Photolytic Conditions

α-Aryl ketones are known to be photochemically active.[7][8] Upon absorption of UV light, they can undergo various reactions, including Norrish Type I and Type II reactions, photoreduction, and photo-enolization. For this compound, exposure to UV light could potentially lead to the formation of radical intermediates, which could then undergo a variety of subsequent reactions, leading to degradation products. Therefore, it is crucial to protect this compound from light.

Summary of Predicted Stability

The following table summarizes the predicted stability of this compound under various stress conditions. It is important to note that this is a predictive summary based on general chemical principles, and experimental verification is essential.

| Condition | Predicted Stability | Potential Degradation Pathway(s) |

| Acidic (e.g., 0.1 M HCl) | Likely Stable | Keto-enol tautomerism |

| Basic (e.g., 0.1 M NaOH) | Likely Stable | Enolate formation, potential for aldol-type reactions at elevated temperatures |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Baeyer-Villiger oxidation to form a lactone |

| Thermal (e.g., >100 °C) | Stable at moderate temperatures | Ring cleavage and fragmentation at high temperatures |

| Photolytic (UV light) | Potentially Labile | Photoreduction, Norrish-type reactions, photo-enolization |

Experimental Protocols for Forced Degradation Studies

The following are proposed experimental protocols for conducting forced degradation studies on this compound. These are based on general guidelines for pharmaceutical stress testing and should be optimized based on preliminary experimental results.[9][10]

1. General Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C) for a shorter duration (e.g., 8 hours).

-

Neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide before analysis.

3. Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for 24 hours.

-

If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C) for a shorter duration (e.g., 8 hours).

-

Neutralize the sample with an appropriate amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

The reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite.

5. Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a controlled temperature oven at 80 °C for 48 hours.

-

Samples should be taken at intermediate time points to monitor the extent of degradation.

-

Dissolve the samples in a suitable solvent for analysis.

6. Photostability:

-

Expose a solution of this compound (e.g., 1 mg/mL in methanol) and the solid compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after a specified duration of exposure.

Analytical Method:

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.

Visualization of Potential Degradation Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key potential transformations and degradation pathways of this compound.

Caption: Acid or base-catalyzed keto-enol tautomerism of this compound.

Caption: Predicted Baeyer-Villiger oxidation of this compound.

Caption: General workflow for forced degradation studies of this compound.

Conclusion

This compound is a robust molecule, but like all organic compounds, it is susceptible to degradation under specific stress conditions. Based on its chemical structure, the most probable degradation pathways are oxidation to a lactone and photodecomposition. While it is expected to be relatively stable under mild acidic, basic, and thermal conditions, comprehensive forced degradation studies are essential to confirm these predictions, identify any unknown degradation products, and establish its intrinsic stability profile. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals to design and execute meaningful stability studies for this compound and its derivatives, ultimately ensuring the quality, safety, and efficacy of the final pharmaceutical products.

References

- 1. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 2. scielo.br [scielo.br]

- 3. Oxidation of cyclic ketones by hydrogen peroxide catalysed by Group 6 metal peroxo complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemical reductive deamination of alpha-amino aryl alkyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Photochemical reductive deamination of alpha-amino aryl alkyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of 3-Phenyl-1-indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of these activities, focusing on anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts centered on this versatile molecular framework.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have shown significant promise as anticancer agents, with several studies demonstrating potent cytotoxicity against a range of cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.

One notable derivative, a 2-benzylidene-1-indanone, exhibited strong cytotoxicity against four human cancer cell lines: breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range.[1] This compound also demonstrated potent inhibition of tubulin polymerase.[1] Another study on an indanone-based thiazolyl hydrazone derivative, ITH-6, revealed significant cytotoxicity against p53 mutant colorectal cancer cells by inducing G2/M phase cell cycle arrest and apoptosis.[2] This effect was linked to an increase in reactive oxygen species and inhibition of NF-κB p65 and Bcl-2 expression.[2]

Furthermore, novel indanone-containing spiroisoxazoline derivatives have been synthesized and evaluated for their selective COX-2 inhibitory and anticancer activities.[3][4] One such compound displayed potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.03 µM, comparable to the standard drug doxorubicin.[3] The mechanism was proposed to involve the activation of the mitochondrial-associated apoptosis pathway.[3][4]

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |

| 2-Benzylidene-1-indanone | MCF-7 (Breast) | Cytotoxicity | 10 - 880 nM | [1] |

| 2-Benzylidene-1-indanone | HCT (Colon) | Cytotoxicity | 10 - 880 nM | [1] |

| 2-Benzylidene-1-indanone | THP-1 (Leukemia) | Cytotoxicity | 10 - 880 nM | [1] |

| 2-Benzylidene-1-indanone | A549 (Lung) | Cytotoxicity | 10 - 880 nM | [1] |

| ITH-6 | HT-29 (Colorectal) | Cytotoxicity | 0.41 ± 0.19 µM | [2] |

| ITH-6 | COLO 205 (Colorectal) | Cytotoxicity | 6.85 ± 1.44 µM | [2] |

| ITH-6 | KM 12 (Colorectal) | Cytotoxicity | 0.41 ± 0.19 to 6.85 ± 1.44 µM | [2] |

| Spiroisoxazoline derivative (9f) | MCF-7 (Breast) | Cytotoxicity | 0.03 ± 0.01 µM | [3] |

| 3-Aryl-2-phosphoryl-1-indanones | HeLa (Cervical) | Anticancer | µM level | [1] |

| 3-Aryl-2-phosphoryl-1-indanones | K562 (Leukemia) | Anticancer | µM level | [1] |

Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Tubulin Polymerization Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., porcine brain tubulin), GTP, and a fluorescence reporter in a suitable buffer.

-

Compound Addition: Add different concentrations of the this compound derivative or a known tubulin inhibitor (e.g., colchicine) to the reaction mixture.

-

Polymerization Initiation: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer.

-

IC50 Determination: Determine the IC50 value by plotting the inhibition of tubulin polymerization against the compound concentration.

Visualizing Anticancer Mechanisms

Caption: Workflow for Anticancer Evaluation.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of this compound have also been investigated for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal strains.

A series of indanone acetic acid derivatives were synthesized and screened for their antimicrobial and antifungal activities.[5][6] These compounds showed satisfactory results in zone of inhibition and minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6]

Quantitative Antimicrobial Data

| Compound/Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| Indanone acetic acid derivatives | Gram-positive bacteria | MIC | Varies | [5][6] |

| Indanone acetic acid derivatives | Gram-negative bacteria | MIC | Varies | [5][6] |

| Indanone acetic acid derivatives | Fungal strains | MIC | Varies | [5][6] |

| Isatin-derived azole | E. coli ATCC 25922 | MIC | 1 | [7] |

| 3-(1-hydroxyalkyl)indolinone derivative | Various bacteria & fungi | MIC | 12 - 18 | [7] |

Experimental Protocols

Broth Microdilution for MIC Determination

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to CLSI guidelines.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Well Diffusion for Zone of Inhibition

-

Agar Plate Preparation: Prepare agar plates seeded with the test microorganism.

-

Well Creation: Create wells in the agar using a sterile borer.

-

Compound Addition: Add a known concentration of the this compound derivative to each well.

-

Incubation: Incubate the plates under suitable conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The anti-inflammatory potential of this compound derivatives has been demonstrated through their ability to inhibit the production of key inflammatory mediators.

Several studies have shown that these compounds can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. One study reported that a novel indanone derivative significantly reduced the release of NO, tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in a concentration-dependent manner. Another study on ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives showed significant inhibition of carrageenin-induced rat paw edema and promising in vitro inhibition of soybean lipoxygenase.[8]

The mechanism of anti-inflammatory action for some derivatives involves the modulation of the TLR4/JNK/NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

| Compound/Derivative | Assay | Model | IC50/Inhibition | Reference |

| Indanone derivative | NO Production | LPS-stimulated RAW 264.7 cells | Concentration-dependent reduction | |

| Indanone derivative | TNF-α Release | LPS-stimulated RAW 264.7 cells | Concentration-dependent reduction | |

| Indanone derivative | IL-1β Release | LPS-stimulated RAW 264.7 cells | Concentration-dependent reduction | |

| 3-Phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative (2a) | Carrageenin-induced rat paw edema | In vivo (rat) | 56.1% inhibition | [8] |

| 3-Phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivative (2a) | Soybean lipoxygenase inhibition | In vitro | IC50 < 1 µM | [8] |

| Indanone derivative | Heat-induced hemolysis | In vitro | IC50 = 54.69 µg/mL | [9] |

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reagent Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Inhibition Calculation: Calculate the percentage of NO production inhibition compared to the LPS-treated control.

Visualizing Anti-inflammatory Signaling

Caption: TLR4/NF-κB Signaling Pathway Inhibition.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

The this compound scaffold is a key component of donepezil, a well-known drug for Alzheimer's disease, highlighting the neuroprotective potential of this class of compounds.[10] Research has focused on their ability to inhibit cholinesterases, prevent amyloid-beta (Aβ) aggregation, and exert antioxidant effects.